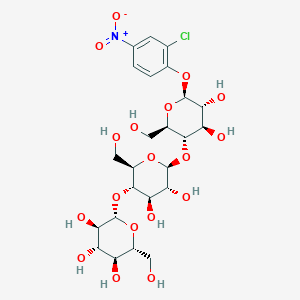![molecular formula C12H14ClN3O B1457904 4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline CAS No. 1373233-51-2](/img/structure/B1457904.png)
4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline
Übersicht
Beschreibung
4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline is a useful research compound. Its molecular formula is C12H14ClN3O and its molecular weight is 251.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemosensors
This compound's framework is relevant to the development of selective chemosensors. For instance, researchers have studied molecules with adjacent phenolic hydroxyl and 1,3,4-oxadiazole units for their spectroscopic and colorimetric properties for fluoride ion sensing in solution. These molecules exhibit color changes from colorless to yellow with different optical shifts upon the addition of fluoride ions, showcasing their potential as fluoride chemosensors (Jiantao Ma et al., 2013).
Antitumor Activity
The compound's derivatives have been synthesized and evaluated for their antitumor activities. For example, analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties were synthesized from a similar aniline precursor and tested against a panel of cancer cell lines, demonstrating significant antitumor potency (Catalin V. Maftei et al., 2013). Further exploration involved synthesizing novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products, exhibiting notable in vitro anticancer activity (Catalin V. Maftei et al., 2016).
Synthesis of Azoles
Another application involves the synthesis of azoles from compounds that include 3-[(3-hydrazino-3-oxopropyl)anilino] derivatives, demonstrating the compound's versatility in creating various heterocyclic structures which can have multiple applications including pharmaceuticals (I. Tumosienė & Z. Beresnevicius, 2007).
Electrosynthesis
Electrosynthesis of 2-(1,3,4-Oxadiazol-2-yl)aniline derivatives highlights the potential of using electrochemical methods for constructing complex molecules from simpler precursors, offering a green chemistry approach to synthesizing compounds with the 1,3,4-oxadiazole motif (Pengcheng Qian et al., 2020).
Wirkmechanismus
Target of Action
The compound contains an oxadiazole ring, which is a heterocyclic compound. Heterocyclic compounds are known to interact with various biological targets, including enzymes and receptors . The specific target would depend on the exact structure of the compound and its functional groups.
Mode of Action
The mode of action would depend on the specific biological target. For example, the compound could act as an inhibitor, blocking the active site of an enzyme and preventing it from carrying out its function .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific target. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could disrupt that pathway and have downstream effects .
Pharmacokinetics
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure and the route of administration. For example, the presence of certain functional groups could influence how well the compound is absorbed or how quickly it is metabolized .
Result of Action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. This could range from inhibiting a specific biological process to causing cell death .
Action Environment
The action of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, certain conditions might enhance or inhibit the compound’s activity .
Eigenschaften
IUPAC Name |
4-[5-(1-chloro-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-12(2,7-13)11-15-10(16-17-11)8-3-5-9(14)6-4-8/h3-6H,7,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKQRVDCFPITCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C1=NC(=NO1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


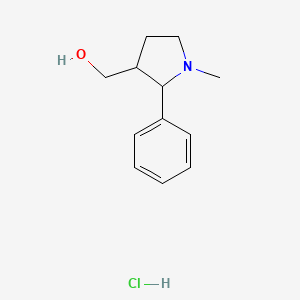
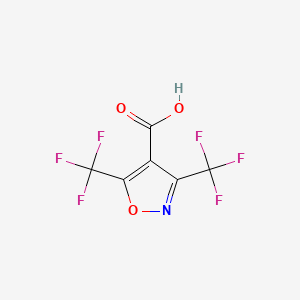

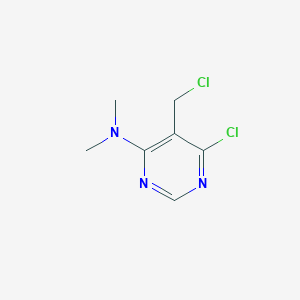


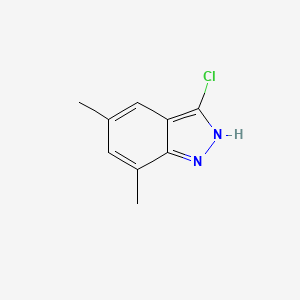
![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride](/img/structure/B1457835.png)





